N-tert-Butyl-2,3-dihydro-1-benzofuran-5-amine
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Overview
Description
N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine is an organic compound that features a benzofuran ring system substituted with a tert-butyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine typically involves the introduction of the tert-butyl group and the amine group onto the benzofuran ring. One common method involves the reaction of 2,3-dihydrobenzofuran with tert-butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: In an industrial setting, the production of N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(tert-Butyl)-2,3-dihydrobenzofuran-5-oxide, while reduction may produce N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine derivatives .
Scientific Research Applications
N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
N-tert-Butyl amides: These compounds share the tert-butyl group and amine functionality but differ in the core structure.
tert-Butyl N-Hydroxycarbamate: This compound has a similar tert-butyl group but features a different functional group arrangement.
Uniqueness: N-(tert-Butyl)-2,3-dihydrobenzofuran-5-amine is unique due to its benzofuran ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61090-72-0 |
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Molecular Formula |
C12H17NO |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-tert-butyl-2,3-dihydro-1-benzofuran-5-amine |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)13-10-4-5-11-9(8-10)6-7-14-11/h4-5,8,13H,6-7H2,1-3H3 |
InChI Key |
UMKXMLIYRHKQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
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